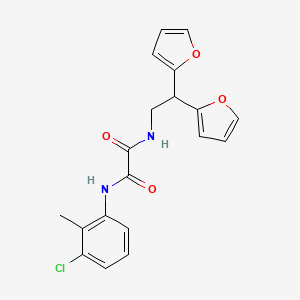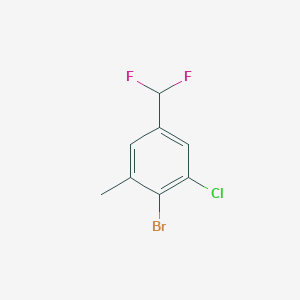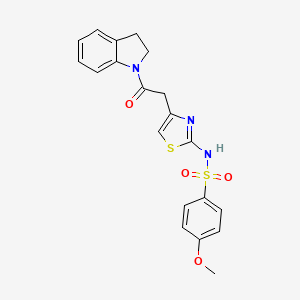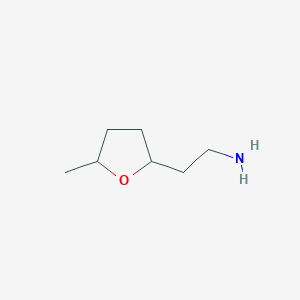
N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide, commonly known as CDMPO, is a chemical compound that has gained significant attention in the field of scientific research. It is a highly potent and selective spin trap, which can react with free radicals and form stable adducts, allowing for their detection and identification. In
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Activity Enhancement
N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide, as part of the broader class of oxalamides, is utilized in the enhancement of catalytic activities in various chemical reactions. One notable application involves its use in copper-catalyzed coupling reactions, where such compounds have shown to significantly improve the efficiency of N-arylation of anilines and cyclic secondary amines. This is particularly relevant in the pharmaceutical industry for the synthesis of complex molecules (Bhunia, Kumar, & Ma, 2017).
Antimicrobial Activity Studies
The structural motif of N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide has been explored for its antimicrobial potential. Derivatives of similar compounds have been synthesized and evaluated for their antibacterial and antifungal activities. Some studies indicate that these derivatives exhibit promising antimicrobial properties, which could lead to the development of new antimicrobial agents (Ramadan & El‐Helw, 2018; Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Organic Synthesis
This chemical entity also finds application in organic synthesis, particularly in the synthesis of heterocyclic compounds. Its structure is beneficial for the construction of complex organic molecules, serving as a precursor or intermediate in various synthetic pathways. For instance, derivatives of oxalamides have been utilized in the synthesis of novel heterocycles, demonstrating the compound's versatility and utility in organic chemistry research (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Photochemical Applications
In photochemistry, certain oxalamide derivatives, including those related to N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide, have shown potential in facilitating photoinduced reactions. These applications are crucial for the development of light-responsive materials and the exploration of photochemical pathways in organic synthesis (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).
Propiedades
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-N'-(3-chloro-2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-12-14(20)5-2-6-15(12)22-19(24)18(23)21-11-13(16-7-3-9-25-16)17-8-4-10-26-17/h2-10,13H,11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGORNUMIQGWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2981680.png)
![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2981681.png)



![N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2981687.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2981695.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2981697.png)
